3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the reaction of a phenethylamine derivative with a suitable sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic structure but differs in the functional groups attached to the spiro center.
Spirotetramat: Another spiro compound with insecticidal properties, used in agriculture.
Uniqueness
3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
3-Phenethyl-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of triazaspiro compounds. This compound has garnered attention due to its potential biological activity, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure characterized by a bicyclic system linked through a single atom. The presence of a phenylsulfonyl group enhances its chemical reactivity and potential biological interactions.
Structural Formula
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H22N4O3S |
Molecular Weight | 366.46 g/mol |
CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that compounds in the triazaspiro class can act as inhibitors of prolyl hydroxylase enzymes (PHDs), which are involved in the regulation of hypoxia-inducible factors (HIFs). This inhibition can lead to increased levels of erythropoietin (EPO), suggesting therapeutic potential for treating anemia and other hypoxic conditions .
Enzyme Inhibition
Studies have shown that 1,3,8-triazaspiro[4.5]decane-2,4-diones can serve as pan-inhibitors of the PHD family. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis .
Case Studies
- Efficacy in Anemia Treatment : A study explored the efficacy of triazaspiro compounds in upregulating EPO levels in preclinical models. The results indicated a significant increase in EPO production following treatment with these compounds, highlighting their potential use in anemia therapies .
- Anti-inflammatory Activity : Another investigation assessed the anti-inflammatory properties of related compounds within the same structural class. These studies demonstrated that certain derivatives could inhibit lymphocyte function-associated antigen-1 (LFA-1), which plays a crucial role in immune responses .
Research Findings
Recent research has focused on optimizing the pharmacokinetic (PK) profiles of these compounds to enhance their therapeutic efficacy while minimizing side effects. Structural modifications have been systematically introduced to improve selectivity for target enzymes and reduce off-target effects .
Summary of Key Findings
Study Focus | Findings |
---|---|
PHD Inhibition | Significant upregulation of EPO levels |
Anti-inflammatory effects | Inhibition of LFA-1 leading to reduced inflammation |
Structural optimization | Improved selectivity and reduced side effects |
Properties
IUPAC Name |
8-(benzenesulfonyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c25-19-21(22-20(26)24(19)14-11-17-7-3-1-4-8-17)12-15-23(16-13-21)29(27,28)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUCGAPEMFGBCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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